2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone
Overview
Description
2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone is a specialized chemical compound with the molecular formula C20H23NOS. This compound is characterized by its unique structure, which includes a benzophenone core substituted with a thiomorpholinomethyl group and two methyl groups at the 2 and 3 positions. It is primarily used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction.
Introduction of the Thiomorpholinomethyl Group: The thiomorpholinomethyl group is introduced via a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with the benzophenone intermediate.
Methylation: The final step involves the methylation of the benzophenone derivative at the 2 and 3 positions using methylating agents such as methyl iodide under basic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, where nucleophiles such as halides or alkoxides replace the sulfur atom.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with biological macromolecules, leading to the modulation of enzymatic activities or receptor functions. The benzophenone core may also participate in photochemical reactions, making it useful in photodynamic therapy and other light-activated processes .
Comparison with Similar Compounds
2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives and thiomorpholine-containing compounds. Similar compounds include:
Benzophenone: A simpler structure without the thiomorpholinomethyl group, commonly used as a photoinitiator.
Thiomorpholine: A sulfur-containing heterocycle used in various chemical syntheses.
4’-Methylthiomorpholinomethyl benzophenone: A closely related compound with a single methyl group, differing in its chemical reactivity and applications.
The uniqueness of 2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone lies in its combined structural features, which confer distinct chemical and biological properties, making it valuable for specialized research and industrial applications.
Properties
IUPAC Name |
(2,3-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-4-3-5-19(16(15)2)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVOULCMRXEDCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642917 | |
Record name | (2,3-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-71-3 | |
Record name | Methanone, (2,3-dimethylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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